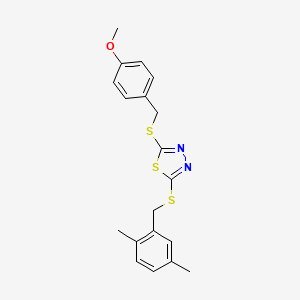

2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole

Description

The compound 2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole is a 1,3,4-thiadiazole derivative featuring two distinct aromatic sulfanyl substituents at positions 2 and 4. The 2,5-dimethylbenzyl group introduces steric bulk and lipophilicity, while the 4-methoxybenzyl moiety contributes electron-donating properties via its methoxy substituent. This structural design aligns with strategies to optimize pharmacological activity by balancing lipophilicity and electronic effects, which are critical for membrane penetration and target binding .

The synthesis of such derivatives typically involves:

Heterocyclization: Formation of the 1,3,4-thiadiazole core from acylated thiosemicarbazides using carbon disulfide .

S-Alkylation: Sequential substitution with alkylating agents (e.g., 2,5-dimethylbenzyl bromide and 4-methoxybenzyl chloride) to install the sulfanyl groups .

Properties

Molecular Formula |

C19H20N2OS3 |

|---|---|

Molecular Weight |

388.6 g/mol |

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C19H20N2OS3/c1-13-4-5-14(2)16(10-13)12-24-19-21-20-18(25-19)23-11-15-6-8-17(22-3)9-7-15/h4-10H,11-12H2,1-3H3 |

InChI Key |

MQJZAUHSISYBOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate benzyl halides, such as 2,5-dimethylbenzyl chloride and 4-methoxybenzyl chloride.

Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide under basic conditions to yield 1,3,4-thiadiazole-2-thiol.

Substitution Reaction: The thiadiazole-2-thiol is then reacted with the benzyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

Binding to Enzymes: It can inhibit the activity of specific enzymes involved in metabolic pathways, leading to disruption of cellular processes.

Interacting with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription.

Modulating Signaling Pathways: It can influence signaling pathways, such as those involved in cell proliferation and apoptosis, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole with structurally related 1,3,4-thiadiazole derivatives, highlighting substituents, synthesis methods, and biological activities:

Key Insights:

The 2,5-dimethylbenzyl group increases lipophilicity, which may favor blood-brain barrier penetration for CNS-targeted applications (e.g., anticonvulsants) .

Synthetic Flexibility :

- Unlike Mannich reaction-derived triazolo-thiadiazoles (), the target compound’s synthesis leverages S-alkylation, enabling precise control over substituent placement .

Biological Activity :

- Compared to polar sulfanylacetic acid derivatives (), the target compound’s aromatic substituents may reduce solubility but enhance affinity for hydrophobic binding pockets .

- Antimicrobial activity observed in simpler derivatives (e.g., methylsulfanyl-acetamide in ) suggests the target compound could exhibit broader-spectrum effects with optimized substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.